molecular formula C17H34N2O2 B13160807 tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate

tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate

Cat. No.: B13160807
M. Wt: 298.5 g/mol
InChI Key: PFYRCLBCOBRGKN-UHFFFAOYSA-N
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Description

tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate is a chemical intermediate of interest in medicinal chemistry and neuroscience research. This compound features a piperidine ring, a common structural motif found in many biologically active molecules, and a tert-butyloxycarbonyl (Boc) protecting group that is crucial for multi-step synthetic workflows. The piperidine scaffold is frequently investigated for its potential to interact with central nervous system targets . Researchers explore such structures in the design and development of novel ligands for neurological disorders. The presence of the Boc-protected carbamate group makes this reagent particularly valuable in organic synthesis, where it can be used to shield the amine functionality during reactions before being selectively removed under mild acidic conditions to unveil the free amine for further derivatization . This makes it a versatile building block for constructing more complex molecules aimed at probing biological mechanisms or optimizing pharmacological properties.

Properties

Molecular Formula

C17H34N2O2

Molecular Weight

298.5 g/mol

IUPAC Name

tert-butyl N-(4-methyl-2-piperidin-2-ylhexyl)carbamate

InChI

InChI=1S/C17H34N2O2/c1-6-13(2)11-14(15-9-7-8-10-18-15)12-19-16(20)21-17(3,4)5/h13-15,18H,6-12H2,1-5H3,(H,19,20)

InChI Key

PFYRCLBCOBRGKN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CNC(=O)OC(C)(C)C)C1CCCCN1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate typically involves the formation of a carbamate linkage between the tert-butyl carbamate moiety and a suitably functionalized piperidine derivative. The key starting materials generally include:

  • tert-butyl carbamate (Boc-protected amine)
  • 4-methyl-2-(piperidin-2-yl)hexylamine or related piperidine-containing intermediates

The reaction is usually performed in the presence of a base such as sodium hydride or triethylamine to facilitate nucleophilic substitution or carbamate formation. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or ethanol, depending on the specific step and scale.

Laboratory-Scale Synthesis

A typical laboratory preparation involves:

  • Step 1: Carbamate Formation
    Reacting 4-methyl-2-(piperidin-2-yl)hexylamine with di-tert-butyl dicarbonate (Boc2O) or tert-butyl carbamate in the presence of a base such as sodium hydride or triethylamine in an aprotic solvent like THF or DMF.
    Conditions: Room temperature to reflux, reaction times ranging from 1 to 16 hours.

  • Step 2: Purification
    The crude product is purified by silica gel column chromatography or recrystallization to isolate the pure this compound.

Industrial-Scale Synthesis

Industrial production optimizes the above synthetic route for scale, yield, and purity:

  • Use of continuous flow reactors or automated batch systems to enhance reaction control and throughput.
  • Optimization of reaction parameters such as temperature, solvent choice, and base concentration to maximize yield and minimize impurities.
  • Employing greener solvents or solvent recycling to reduce environmental impact.
  • Purification via crystallization or preparative chromatography adapted for large-scale processes.

Reaction Conditions and Examples

Preparation Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Carbamate formation tert-butyl carbamate, sodium hydride Tetrahydrofuran Reflux 4-16 hours 80-99 Base facilitates carbamate bond formation; reaction monitored by TLC or LCMS
Alternative base use triethylamine Tetrahydrofuran 20°C 16 hours 99 Mild conditions with high yield
Hydrogenation step (if needed) Pd/C catalyst, H2 atmosphere Ethanol 20-25°C 5-27 hours >90 For reduction of intermediates or protecting groups
Coupling with piperidine amine 4-methyl-2-(piperidin-2-yl)hexylamine N,N-dimethylformamide Room temp 5 minutes to hours 77-99 Fast reaction with triethylamine base; suitable for scale-up

Summary Table of Key Preparation Methods

Method Base Used Solvent Temperature Time Yield (%) Advantages Limitations
Sodium hydride-mediated Sodium hydride Tetrahydrofuran RT to reflux 4-16 hours 80-99 High yield, robust Requires careful handling of NaH
Triethylamine-mediated Triethylamine Tetrahydrofuran 20°C 16 hours 99 Mild conditions, easy work-up Longer reaction time
Hydrogenation (Pd/C catalyst) Pd/C, H2 Ethanol 20-25°C 5-27 hours >90 Effective reduction step Requires hydrogen atmosphere
Fast coupling in DMF Triethylamine N,N-dimethylformamide RT 5 minutes 77-99 Rapid reaction, scalable DMF handling considerations

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. It can act as a ligand for certain receptors, providing insights into their structure and function .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of drugs for neurological disorders and other medical conditions .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique structure makes it valuable for the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The piperidine ring and hexyl chain play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Modifications on the Hexyl Chain

tert-Butyl (4-ethyl-2-(piperidin-2-yl)hexyl)carbamate
  • CAS : Ref 10-F740833 (discontinued)
  • Key Difference : Ethyl substituent instead of methyl at the 4-position of the hexyl chain.
tert-Butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate
  • CAS : 1306603-96-2
  • Key Difference : Replacement of the hexyl chain with a fluorophenyl-substituted propyl group.
  • Implications : The fluorophenyl group introduces aromaticity and electronic effects, enabling π-π stacking interactions with biological targets. However, the bulkier aromatic moiety may reduce metabolic stability. Molecular weight (336.44 g/mol) is higher than the parent compound, reflecting increased complexity .

Heterocyclic Modifications

tert-Butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate
  • CAS : 1909305-06-1
  • Key Difference : Incorporation of an oxane (tetrahydropyran) ring instead of the hexyl chain.
  • Implications : The oxygen atom in the oxane ring enhances polarity, improving solubility in polar solvents. This compound (MW: 284.39 g/mol) is highlighted for applications in agrochemicals and materials science due to its balanced hydrophilicity and stability .
Tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate
  • CAS : 2305255-24-5
  • Key Difference: A pyrimidine ring with methylsulfonyl and phenoxy substituents replaces the hexyl chain.
  • Implications : The pyrimidine core and sulfonyl group introduce hydrogen-bonding and electrophilic sites, enhancing interactions with enzymes or receptors. The molecular formula (C21H28N4O5S) and weight (448.5 g/mol) indicate high complexity, suitable for targeted drug design .

Modifications on the Piperidine Ring

tert-Butyl (1-acetylpiperidin-4-yl)carbamate
  • Synthesis : Described in EP 4 219 465 A2 via acetylation of tert-butyl piperidin-4-ylcarbamate.
  • Key Difference : Acetylation of the piperidine nitrogen.
  • Implications : Reduces the basicity of the piperidine nitrogen, altering pharmacokinetics (e.g., decreased plasma protein binding). The acetyl group may also sterically hinder interactions with biological targets .
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate
  • CAS : 473839-06-4
  • Key Difference : Methyl substitution at the 3-position of the piperidine ring.
  • This modification is critical in fine-tuning selectivity in receptor-ligand interactions .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Notable Applications
tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate - C17H32N2O2 ~296.45 4-methylhexyl chain Pharmaceutical intermediates
tert-Butyl (4-ethyl-2-(piperidin-2-yl)hexyl)carbamate 10-F740833 C18H34N2O2 ~310.48 4-ethylhexyl chain Discontinued
tert-Butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate 1909305-06-1 C15H28N2O3 284.39 Oxane ring Agrochemicals, materials science
tert-Butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate 1306603-96-2 C19H29FN2O2 336.44 Fluorophenyl-substituted propyl chain Targeted drug delivery
tert-Butyl (1-acetylpiperidin-4-yl)carbamate - C12H22N2O3 242.31 Acetylated piperidine nitrogen Intermediate in API synthesis

Biological Activity

tert-butyl N-[4-methyl-2-(piperidin-2-yl)hexyl]carbamate is a carbamate derivative with potential biological activity, particularly in pharmacological applications. This compound, identified by its CAS number 141060-13-1, has garnered interest due to its structural properties and possible interactions with biological targets. This article reviews the biological activity of this compound, supported by data from various studies and case reports.

Chemical Structure and Properties

The molecular formula for this compound is C₁₇H₃₄N₂O₂, featuring a tert-butyl group and a piperidine moiety that suggest potential interactions with biological receptors. The compound's structure can be represented as follows:

tert butyl N 4 methyl 2 piperidin 2 yl hexyl carbamate\text{tert butyl N 4 methyl 2 piperidin 2 yl hexyl carbamate}

Research indicates that compounds similar to this compound may function as antagonists at specific receptors, including G protein-coupled receptors (GPCRs). These interactions can modulate various physiological processes, including neurotransmission and inflammation.

2. Pharmacological Effects

Studies have shown that carbamate derivatives can exhibit neuroprotective effects and act as inhibitors of enzymes such as butyrylcholinesterase (BChE). This inhibition is significant in the context of neurodegenerative diseases, where increased levels of BChE are often observed.

For instance, a study highlighted the design of carbamates derived from natural alkaloids that demonstrated selective inhibition of BChE, suggesting a potential therapeutic application for cognitive disorders .

3. Antagonistic Activity

Compounds structurally related to this compound have shown antagonist activity at adenosine receptors. For example, novel derivatives have been reported with high affinity for the A2A adenosine receptor, indicating that similar mechanisms might be exploitable for therapeutic purposes .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityIC50 (µM)Reference
Compound 5mNot specifiedA2A receptor antagonist6
Evodiamine-derived CarbamateNot specifiedSelective BChE inhibitorNot reported
This compound141060-13-1Potential neuroprotective effectsNot reportedCurrent Study

Case Studies

Recent investigations into the pharmacological profiles of carbamate derivatives have yielded promising results. For instance, a study focused on the synthesis and evaluation of various carbamates for their neuroprotective properties demonstrated that modifications in the piperidine ring could enhance biological activity against neurodegeneration .

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